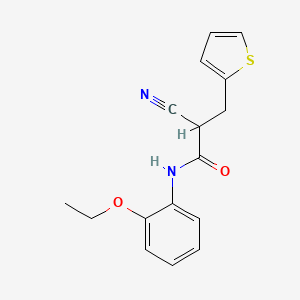

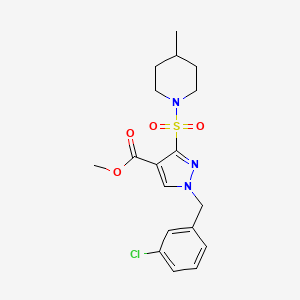

![molecular formula C17H19NO3 B2626373 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705898-58-3](/img/structure/B2626373.png)

1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a spiro compound, which is a class of organic compounds that have two rings sharing a single atom . The shared atom is typically a quaternary carbon atom (a carbon atom bound to four other atoms). Spiro compounds are typically named by the size of the two rings .

Molecular Structure Analysis

The molecular structure of “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” likely includes a five-membered pyrrolidine ring and a chroman ring, based on its name. The pyrrolidine ring is a common feature in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” would likely depend on the specific functional groups present in the molecule. For instance, the enoyl group might undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” would depend on its specific structure. For instance, its solubility would likely depend on the polarity of its functional groups .Scientific Research Applications

Pharmaceutical Drug Development

1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one: is a promising compound in the development of new pharmaceutical drugs. Its unique spiro structure allows for the creation of molecules with high specificity and potency. This compound can be used as a scaffold for designing drugs targeting various diseases, including cancer, due to its potential to interact with specific biological targets .

Anticancer Research

In anticancer research, 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one has shown potential as a lead compound for developing new anticancer agents. Its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways makes it a valuable candidate for further investigation. Studies have demonstrated its efficacy against various cancer cell lines, highlighting its potential as a therapeutic agent .

Enantioselective Synthesis

The compound is also significant in the field of enantioselective synthesis. Researchers have utilized it in the synthesis of chiral spiro compounds, which are important in the production of enantiomerically pure pharmaceuticals. The enantioselective properties of 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one make it a valuable tool for creating compounds with high enantiomeric excess .

Material Science

In material science, 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is used in the development of new materials with unique properties. Its ability to form stable spirocyclic structures makes it useful in creating polymers and other materials with enhanced mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for various industrial applications.

These applications highlight the versatility and potential of 1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one in scientific research. Each field benefits from the unique properties of this compound, making it a valuable subject of study.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Enantioselective synthesis of spiro-N,O-ketals One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives Spiro Compounds: Synthesis and Applications : Enantioselective synthesis of spiro-N,O-ketals : One-pot, four-component synthesis and SAR STUDIES of spiro[pyrimido[5,4-b]quinoline-10,5′-pyrrolo[2,3-d]pyrimidine] derivatives : Spiro Compounds: Synthesis and Applications

Future Directions

properties

IUPAC Name |

1'-pent-4-enoylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-8-16(20)18-10-9-17(12-18)11-14(19)13-6-4-5-7-15(13)21-17/h2,4-7H,1,3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUISOVTHIWIFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

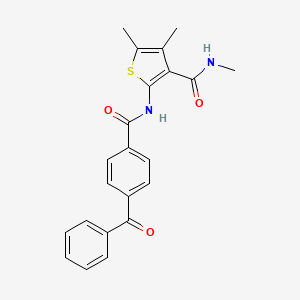

![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)

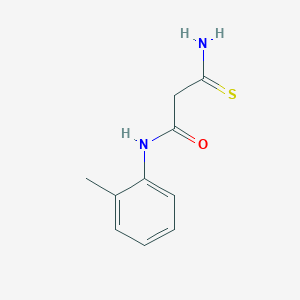

![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)

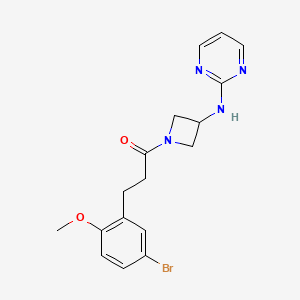

![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)

![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)

![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)